molecular formula C7H6INO3 B1296058 4-Iodo-3-nitroanisole CAS No. 58755-70-7

4-Iodo-3-nitroanisole

Cat. No.: B1296058
CAS No.: 58755-70-7
M. Wt: 279.03 g/mol
InChI Key: JWZODIRSJJQOKY-UHFFFAOYSA-N
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Description

4-Iodo-3-nitroanisole is an organic compound with the chemical formula C7H6INO3. It is a derivative of anisole, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted by iodine and nitro groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-nitroanisole can be synthesized through a multi-step process involving the iodination and nitration of anisole. One common method involves the following steps:

    Iodination: Anisole is reacted with iodine chloride in glacial acetic acid. The mixture is stirred and heated to reflux for several hours.

    Nitration: The 4-iodoanisole is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-nitroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an

Properties

IUPAC Name

1-iodo-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZODIRSJJQOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303496
Record name 4-Iodo-3-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58755-70-7
Record name 58755-70-7
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Record name 4-Iodo-3-nitroanisole
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Record name 4-Iodo-3-nitroanisole
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Synthesis routes and methods

Procedure details

A mixture of 4-methoxy-2-nitroaniline (20 g, 0.12 mol) and concentrated HCl (30 mL) in water (30 mL) is refluxed for 15 min. The reaction mixture is cooled down to 0° C. in an ice bath. A solution of sodium nitrite (10 g, 0.14 mol) in water (30 mL) is added dropwise over 30 min. The resulting solution is stirred at 0° C. for 30 min then added dropwise to a cold solution of potassium iodide (30 g, 0.18 mol) in water (30 mL). The reaction mixture is heated to reflux for 2 h, cooled down to room temperature and diluted with EtOH (200 mL). The organic phase is washed with 3 N (100 mL) then water and dried over Na2SO4. The solvent is removed under reduced pressure and the crude product is purified by column chromatography using hexane as eluent affording 16 g (88%) of the title compound as a yellow crystalline 1H NMR (DMSO-d6, 400 MHz) δ 7.93-7.91 (m, 1H), 7.54 (s, 1H), 7.04-7.01 (m, 1H), 3.82 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-iodo-4-methoxy-2-nitrobenzene?

A1: 1-Iodo-4-methoxy-2-nitrobenzene (C7H6INO3) [] exhibits a planar structure for its 12 non-hydrogen atoms. A notable feature is the close intramolecular interaction between the iodine and oxygen atoms (I⋯O), measuring 3.0295(13) Å. []

Q2: What are the intermolecular interactions observed in 1-iodo-4-methoxy-2-nitrobenzene?

A2: The crystal structure reveals significant intermolecular interactions. Iodine and oxygen atoms from neighboring molecules engage in I⋯O interactions with a distance of 3.3448(13) Å. These interactions lead to the formation of zigzag chains along the crystallographic b-axis. [] Additionally, weak π–π interactions are observed between adjacent molecules, with a centroid-to-centroid distance of 3.8416(9) Å. These interactions contribute to the assembly of the zigzag chains into layers within the crystal lattice. [] Finally, C—H⋯O contacts further stabilize the crystal packing by connecting these layers along the a-axis. []

Q3: What is a notable application of 1-iodo-4-methoxy-2-nitrobenzene in organic synthesis?

A3: 1-Iodo-4-methoxy-2-nitrobenzene has proven valuable as a reagent for site-selective C-H iodination in a reaction that formally resembles C-H/C-I metathesis. [] This method allows for the introduction of iodine at specific positions in 2-aryl benzoic acid derivatives, including more complex structures like 2-(naphthalen-1-yl)benzoic acids and [1,1'-binaphthalene]-2-carboxylic acids. [] The mild reaction conditions and high selectivity make this method particularly attractive for synthesizing complex molecules. []

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